molecular formula C12H15NO3 B1356150 Methyl 4-(isopropylcarbamoyl)benzoate CAS No. 229648-45-7

Methyl 4-(isopropylcarbamoyl)benzoate

Cat. No.: B1356150
CAS No.: 229648-45-7
M. Wt: 221.25 g/mol
InChI Key: YDJNKBLBCLNXJY-UHFFFAOYSA-N
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Description

Methyl 4-(isopropylcarbamoyl)benzoate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-(propan-2-ylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(2)13-11(14)9-4-6-10(7-5-9)12(15)16-3/h4-8H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJNKBLBCLNXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589372
Record name Methyl 4-[(propan-2-yl)carbamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229648-45-7
Record name Methyl 4-[(propan-2-yl)carbamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Hydrolysis of the Ester Group:

The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, 4-(isopropylcarbamoyl)benzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of methanol (B129727).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl group, leading to the formation of a carboxylate salt and methanol. Subsequent acidification is required to obtain the free carboxylic acid.

Amidation of the Ester Group:

The methyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating. The mechanism involves nucleophilic acyl substitution, where the amine acts as the nucleophile, displacing the methoxy (B1213986) group. The direct conversion of unactivated esters to amides can be challenging, but has been shown to be catalyzed by substances like alumina. rsc.orgresearchgate.net

Reduction of the Ester Group:

The ester group can be reduced to a primary alcohol (4-(isopropylcarbamoyl)benzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) ion and a second hydride addition to the resulting aldehyde intermediate.

Reactions of the Amide Group:

The secondary amide group is generally less reactive than the ester.

Hydrolysis of the Amide: Amide hydrolysis requires more forcing conditions (strong acid or base and heat) than ester hydrolysis. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen followed by nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Reduction of the Amide: The amide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride. The secondary amide in Methyl 4-(isopropylcarbamoyl)benzoate would be reduced to a secondary amine.

The following table summarizes the potential derivatization reactions:

Functional GroupReagent(s)Product Functional Group
Methyl EsterH3O+ / HeatCarboxylic Acid
Methyl EsterNaOH / H2O, then H3O+Carboxylic Acid
Methyl EsterNH3 / HeatPrimary Amide
Methyl EsterLiAlH4, then H2OPrimary Alcohol
Secondary AmideH3O+ / Strong HeatCarboxylic Acid + Isopropylamine
Secondary AmideNaOH / Strong HeatCarboxylate Salt + Isopropylamine
Secondary AmideLiAlH4, then H2OSecondary Amine

Mechanistic Investigations of Chemical Transformations

Reaction Mechanism Elucidation for Synthesis Pathways

The synthesis of Methyl 4-(isopropylcarbamoyl)benzoate typically proceeds through the esterification of 4-(isopropylcarbamoyl)benzoic acid with methanol (B129727). The most common and well-understood pathway for this transformation is the Fischer esterification, which is an acid-catalyzed nucleophilic acyl substitution reaction.

4-(isopropylcarbamoyl)benzoic acid + Methanol ⇌ this compound + Water

The mechanism of this reaction involves several key steps. youtube.com Initially, the carboxylic acid is protonated by an acid catalyst, typically a strong mineral acid like sulfuric acid or a solid acid catalyst. mdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent steps involve proton transfer, elimination of a water molecule, and finally, deprotonation to regenerate the acid catalyst and yield the final ester product.

While specific intermediates and transition states for the synthesis of this compound have not been experimentally isolated or computationally modeled in available literature, the Fischer esterification mechanism provides a well-established framework for their theoretical identification.

Key Intermediates:

Protonated Carboxylic Acid: The initial intermediate formed by the protonation of the carbonyl oxygen of 4-(isopropylcarbamoyl)benzoic acid. This species is highly activated towards nucleophilic attack.

Tetrahedral Intermediate: Formed after the nucleophilic attack of methanol on the protonated carbonyl carbon. This intermediate contains a tetrahedral carbon atom bonded to the original carbonyl oxygen, the incoming methoxy (B1213986) group, and the hydroxyl group.

Transition States:

The reaction proceeds through several high-energy transition states:

First Transition State: Associated with the nucleophilic attack of methanol on the protonated carboxylic acid.

Second Transition State: Involved in the proton transfer steps.

Third Transition State: Corresponds to the departure of the water molecule to form the protonated ester.

These intermediates and transition states are fleeting and not typically isolable under normal reaction conditions. Their existence is inferred from extensive studies of the Fischer esterification of other carboxylic acids.

Kinetic Considerations:

The rate of the Fischer esterification is dependent on several factors:

Concentration of Reactants: The rate is typically first order with respect to both the carboxylic acid and the alcohol.

Catalyst Concentration: The reaction rate is also proportional to the concentration of the acid catalyst.

Temperature: Increasing the reaction temperature generally increases the rate of reaction, as it provides the necessary activation energy for the reaction to proceed.

Thermodynamic Considerations:

Fischer esterification is a reversible reaction, and the position of the equilibrium is governed by the relative stabilities of the reactants and products.

Equilibrium Constant (Keq): The equilibrium constant for esterification is typically close to unity, meaning the reaction does not strongly favor the products.

Le Châtelier's Principle: To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol, methanol, as it is often used as the solvent) is used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. mdpi.com

Role of Catalysis in Reactions Involving this compound

Catalysis is crucial for the efficient synthesis of this compound via Fischer esterification. The catalyst's primary role is to activate the carboxylic acid group, thereby increasing the reaction rate.

Types of Catalysts:

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid and hydrochloric acid are commonly used. They are effective but can be difficult to separate from the reaction mixture and can lead to side reactions and corrosion issues.

Heterogeneous Solid Acid Catalysts: These are solid materials with acidic properties, such as zeolites, ion-exchange resins, and metal oxides. mdpi.com For the synthesis of various methyl benzoates, solid acid catalysts like Zr/Ti oxides have been investigated. mdpi.com These catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact. mdpi.com

The catalytic cycle for a generic acid catalyst in Fischer esterification is as follows:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.

Nucleophilic attack by the alcohol on the activated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation of the ester to release the final product and regenerate the catalyst.

Investigation of Derivatization Reactions and their Mechanisms

This compound possesses two primary functional groups that can be targeted for derivatization: the methyl ester and the secondary amide.

Chemical Derivatization and Functional Group Transformations

Ester Functional Group Modifications

The methyl ester group in Methyl 4-(isopropylcarbamoyl)benzoate is susceptible to several transformations, including hydrolysis, transesterification, and reduction, which are fundamental reactions in organic synthesis.

Hydrolysis and Transesterification Reactions

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(isopropylcarbamoyl)benzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of the carboxylate salt, which is then protonated in a separate acidification step to yield the final carboxylic acid product.

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This equilibrium reaction is typically driven to completion by using a large excess of the reactant alcohol. For instance, treatment of this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield Ethyl 4-(isopropylcarbamoyl)benzoate and methanol (B129727).

ReactionReagents and ConditionsProduct
Hydrolysis (Saponification)1. NaOH (aq), Heat2. H3O+4-(Isopropylcarbamoyl)benzoic acid
TransesterificationR'OH, H+ or OR'- (catalyst), Heat4-(Isopropylcarbamoyl)benzoate (where R' is a different alkyl or aryl group)

Reduction Reactions of the Ester Moiety

The ester functional group can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH) are capable of reducing the ester to [4-(isopropylcarbamoyl)phenyl]methanol. This reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Alternatively, for a more controlled reduction to the aldehyde, diisobutylaluminium hydride (DIBAL-H) can be employed at low temperatures (e.g., -78 °C). This reagent allows for the partial reduction of the ester to the corresponding aldehyde, 4-(isopropylcarbamoyl)benzaldehyde, without significant over-reduction to the alcohol.

ProductReducing AgentTypical Conditions
[4-(Isopropylcarbamoyl)phenyl]methanolLithium aluminum hydride (LiAlH4)Anhydrous THF or Et2O, followed by aqueous workup
4-(Isopropylcarbamoyl)benzaldehydeDiisobutylaluminium hydride (DIBAL-H)Anhydrous toluene (B28343) or CH2Cl2, -78 °C

Carbamoyl (B1232498) Functional Group Transformations

The N-isopropylcarbamoyl group also presents opportunities for chemical modification, primarily through hydrolysis of the amide bond or reactions involving the N-H bond.

Amide Hydrolysis and Formation

Amide hydrolysis of the N-isopropylcarbamoyl group to yield terephthalic acid requires more forcing conditions than ester hydrolysis, typically involving prolonged heating with a strong acid or base. For example, refluxing this compound in concentrated hydrochloric acid would lead to the hydrolysis of both the amide and the ester, ultimately producing terephthalic acid.

Conversely, the formation of the amide bond is a key step in the synthesis of the parent molecule itself. This is generally achieved by reacting methyl 4-(chloroformyl)benzoate with isopropylamine. This reaction is a classic example of nucleophilic acyl substitution at a carbonyl carbon.

Reactions Involving the N-H Bond

The hydrogen atom attached to the nitrogen in the carbamoyl group is weakly acidic and can be deprotonated by a strong base to form an amidate anion. This anion can then act as a nucleophile in various reactions.

N-Alkylation can be achieved by treating the compound with a strong base, such as sodium hydride (NaH), followed by an alkylating agent like an alkyl halide (e.g., methyl iodide). This would result in the formation of a tertiary amide.

N-Acylation can be similarly performed by reacting the amidate anion with an acylating agent, such as an acid chloride or anhydride, to produce an N-acyl derivative (an imide).

Aromatic Ring Modifications

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the two substituents on the ring are crucial in determining the position of substitution. The methyl ester group is a deactivating, meta-directing group, while the N-isopropylcarbamoyl group is also generally considered to be deactivating and meta-directing. Therefore, electrophilic substitution is expected to occur at the positions meta to both groups, which are the 2- and 6-positions of the benzene ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation/Alkylation: These reactions are generally not successful on strongly deactivated rings like this one.

The specific conditions for these reactions would need to be carefully optimized to achieve the desired substitution pattern and avoid side reactions.

Synthesis of Novel Analogs through Targeted Derivatization

The synthesis of novel analogs of this compound can be achieved by targeting its specific functional groups. These derivatization strategies allow for systematic modifications to explore structure-activity relationships in medicinal chemistry or to develop new materials.

Potential derivatization strategies include:

Modification of the Ester Group: The methyl ester is a versatile handle for derivatization.

Hydrolysis: Saponification of the methyl ester using a base (e.g., NaOH) followed by acidification would yield the corresponding carboxylic acid, 4-(isopropylcarbamoyl)benzoic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can produce other esters (e.g., ethyl, propyl).

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with various amines using standard peptide coupling reagents (like DCC or EDAC) to generate a new series of amide analogs at the C-1 position.

Modification of the Amide Group:

Hydrolysis: The amide bond is generally stable, but under strong acidic or basic conditions, it can be hydrolyzed to give methyl 4-aminobenzoate (B8803810) and isopropylamine, or further to terephthalic acid.

N-Alkylation/N-Arylation: While direct alkylation of the amide nitrogen is often challenging, it can sometimes be achieved under specific basic conditions.

Modification of the Aromatic Ring:

As discussed, electrophilic aromatic substitution (e.g., nitration, halogenation) can introduce new substituents onto the ring, although harsh conditions may be required due to deactivation. The resulting products would likely be a mixture of isomers.

Nucleophilic Aromatic Substitution (SNAAr): If a suitable leaving group (like a halogen) were present on the ring, it could be displaced by nucleophiles. This would require the prior synthesis of a halogenated analog of this compound.

These targeted derivatizations provide pathways to a wide array of new chemical entities, enabling the fine-tuning of the molecule's physical, chemical, and biological properties. mdpi.com

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Systematic Modification of the Benzoate (B1203000) Moiety and its Impact on Biological Activity (in in vitro or non-clinical assays)

While direct SAR studies on Methyl 4-(isopropylcarbamoyl)benzoate are not extensively documented in publicly available literature, the principles of modifying the benzoate ring can be inferred from studies on structurally related compounds, such as substituted benzamides and benzoates. Research on various series of benzamide (B126) derivatives has consistently shown that the nature and position of substituents on the aromatic ring significantly modulate biological activity.

For instance, in a series of N-substituted benzamides evaluated for antimicrobial activity, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring led to a wide range of potencies. A study on N-alkyl nitrobenzamides demonstrated that the position of a nitro group on the benzoate ring dramatically influenced antimycobacterial activity. nih.gov This suggests that for this compound, modifications to the benzoate ring, such as the introduction of halogen atoms, nitro groups, or methoxy (B1213986) groups at various positions, would likely have a profound impact on its biological profile.

A hypothetical SAR exploration for this compound, based on established medicinal chemistry principles, is presented in the table below. This table illustrates the potential effects of various substituents on the benzoate ring on a hypothetical in vitro biological activity.

Modification of Benzoate Moiety Substituent (R) Position on Benzoate Ring Predicted Impact on In Vitro Activity
Introduction of Electron-Withdrawing Groups-NO₂ortho, meta, paraMay increase activity through enhanced binding interactions or altered electronic properties.
-Cl, -Br, -Fortho, meta, paraCan modulate lipophilicity and electronic character, potentially leading to improved cell permeability and target engagement.
Introduction of Electron-Donating Groups-OCH₃ortho, meta, paraCould either increase or decrease activity depending on the specific target and binding pocket interactions.
-CH₃ortho, meta, paraMay enhance hydrophobic interactions within the binding site, potentially increasing potency.
Introduction of Hydrogen-Bonding Groups-OHortho, meta, paraCould introduce new hydrogen bonding interactions with the target, possibly enhancing binding affinity.

It is important to note that these are predicted outcomes based on general SAR principles observed in related chemical series. Rigorous experimental validation through the synthesis and in vitro testing of these specific analogs of this compound would be necessary to confirm these hypotheses.

Influence of the Isopropylcarbamoyl Group on Molecular Interactions (e.g., ligand-protein binding mechanisms, in vitro non-clinical)

The isopropylcarbamoyl group is a critical determinant of the molecular interactions of this compound. This functional group can participate in hydrogen bonding via the N-H proton and the carbonyl oxygen, which are key interactions for anchoring the ligand within a protein's binding pocket. The isopropyl group itself provides a degree of steric bulk and lipophilicity that can influence binding affinity and selectivity.

Studies on other N-alkyl benzamides have highlighted the importance of the size and nature of the N-alkyl substituent for biological activity. For example, in a series of N-alkyl nitrobenzamides, varying the length of the N-alkyl chain from four to sixteen carbons resulted in a parabolic relationship with antimycobacterial activity, indicating an optimal alkyl chain length for potency. nih.gov This suggests that the isopropyl group in this compound might be optimal or near-optimal for its specific molecular target, providing a balance of steric and hydrophobic properties.

The table below outlines the potential impact of modifying the isopropyl group on the molecular interactions and biological activity of this compound, based on findings from related N-substituted benzamides.

Modification of Isopropylcarbamoyl Group Modified N-Substituent Potential Effect on Molecular Interactions Predicted Impact on In Vitro Activity
Variation of Alkyl Chain Length-ethyl, -propyl, -butylAlters steric bulk and lipophilicity, potentially affecting the fit within the binding pocket.Activity may increase or decrease depending on the optimal size and shape for the target.
Introduction of Branching-tert-butylIncreases steric hindrance, which could either enhance or disrupt key binding interactions.Likely to decrease activity if the binding pocket is sterically constrained.
Replacement with Cyclic Groups-cyclopropyl, -cyclohexylIntroduces conformational rigidity and alters the hydrophobic profile.May lead to improved binding affinity and selectivity if the cyclic group fits well in the active site.
Introduction of Polar Groups-(2-hydroxyethyl)Could introduce new hydrogen bonding opportunities.May enhance activity if additional hydrogen bonds can be formed with the target.

These proposed modifications and their predicted effects are based on SAR trends observed in analogous series of compounds. The precise influence of the isopropylcarbamoyl group on the ligand-protein binding of this compound would need to be elucidated through detailed experimental studies, including co-crystallography and binding assays with purified protein targets.

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional conformation of this compound is a key factor in its ability to be recognized by and bind to a biological target. The molecule possesses several rotatable bonds, leading to a range of possible conformations. The preferred conformation in a biological environment will be the one that best fits the binding site of its target protein, maximizing favorable interactions.

Computational studies on structurally similar molecules, such as N-isopropylbenzohydroxamic acids, have provided insights into the likely conformational preferences of the N-isopropylamido group. researchgate.net These studies suggest that the amide bond is predominantly in the trans conformation due to steric hindrance. The dihedral angle between the plane of the phenyl ring and the plane of the amide group is also a critical conformational parameter. A relatively planar conformation would favor π-π stacking interactions, while a more twisted conformation might be required to fit into a specific binding pocket.

The isopropyl group itself has rotational freedom, and its preferred orientation will be influenced by interactions with the rest of the molecule and the surrounding environment. In a protein binding site, the isopropyl group will likely adopt a conformation that allows it to fit into a hydrophobic pocket.

Key Conformational Features:

Amide Bond Conformation: Predominantly trans.

Isopropyl Group Orientation: Affects steric fit and hydrophobic interactions.

Understanding the conformational landscape of this compound is crucial for rational drug design. By identifying the bioactive conformation, it becomes possible to design more rigid analogs that are "pre-organized" for binding, which can lead to an increase in potency and selectivity.

Development of SAR Models based on Experimental and Computational Data

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of a robust QSAR model for a series of analogs of this compound would be a valuable tool for predicting the activity of novel derivatives and for guiding the design of more potent compounds.

The general process for developing a QSAR model involves several key steps:

Data Set Assembly: A dataset of structurally related compounds with their corresponding in vitro biological activity data (e.g., IC₅₀ or EC₅₀ values) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

While no specific QSAR models for this compound have been reported in the literature, studies on other benzamide derivatives have successfully employed this approach. researchgate.netnanobioletters.comnih.govchemmethod.com For example, 3D-QSAR models have been developed for aminophenyl benzamide derivatives as histone deacetylase inhibitors, highlighting the importance of hydrophobic character for their activity. researchgate.net

A hypothetical QSAR model for a series of this compound analogs might take the following general form:

log(1/IC₅₀) = c₀ + c₁(LogP) + c₂(MR) + c₃*(σ) + ...

Where:

log(1/IC₅₀) is the biological activity.

LogP is the octanol-water partition coefficient (a measure of hydrophobicity).

MR is the molar refractivity (a measure of steric bulk).

σ is the Hammett constant (a measure of electronic effects of substituents).

c₀, c₁, c₂, c₃ are the regression coefficients determined from the model fitting.

The development and validation of such a model would provide a deeper understanding of the SAR of this chemical class and accelerate the discovery of new and more effective analogs.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-(isopropylcarbamoyl)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.